molecular formula C15H18N2O2 B11854415 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one CAS No. 651308-75-7

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Cat. No.: B11854415
CAS No.: 651308-75-7
M. Wt: 258.32 g/mol
InChI Key: IGFAVILBUWZTGF-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a piperidine ring attached to the isoquinoline core, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, the hydroxyl group on the isoquinoline core can be substituted with a piperidine derivative using a suitable base like sodium hydride (NaH).

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the isoquinoline core or the piperidine ring. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline core or the piperidine ring. Common reagents include halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., methyl iodide), bases (e.g., sodium hydride)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The piperidine ring could enhance its binding affinity to certain molecular targets, while the isoquinoline core might contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the piperidine ring and methyl group.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Piperidine: A simple cyclic amine that forms part of the structure.

Uniqueness

4-Methyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is unique due to the combination of the isoquinoline core and the piperidine ring, which can impart distinct chemical and biological properties. The presence of the methyl group further differentiates it from other similar compounds, potentially affecting its reactivity and interactions with biological targets.

Properties

CAS No.

651308-75-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-methyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one

InChI

InChI=1S/C15H18N2O2/c1-10-9-17-15(18)12-3-2-4-13(14(10)12)19-11-5-7-16-8-6-11/h2-4,9,11,16H,5-8H2,1H3,(H,17,18)

InChI Key

IGFAVILBUWZTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3

Origin of Product

United States

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